molecular formula C9H13N3O B15046289 1-(Pyrimidin-5-yl)piperidin-4-ol

1-(Pyrimidin-5-yl)piperidin-4-ol

Cat. No.: B15046289
M. Wt: 179.22 g/mol
InChI Key: KJXWJCXMJDBSGS-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-pyrimidin-5-ylpiperidin-4-ol

InChI

InChI=1S/C9H13N3O/c13-9-1-3-12(4-2-9)8-5-10-7-11-6-8/h5-7,9,13H,1-4H2

InChI Key

KJXWJCXMJDBSGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CN=CN=C2

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Ether Formation

The hydroxyl group on the piperidine ring undergoes esterification and etherification under standard conditions.

Key Reactions:

  • Esterification : Reaction with carboxylic acids (e.g., acetic anhydride) in the presence of acid catalysts yields esters (Table 1).

  • Ether Formation : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH or K₂CO₃) produces ether derivatives .

Table 1: Esterification and Ether Formation Examples

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationAcetic anhydride, H₂SO₄, 80°C1-(Pyrimidin-5-yl)piperidin-4-yl acetate85%*
Ether FormationMethyl iodide, K₂CO₃, DMF, 60°C1-(Pyrimidin-5-yl)-4-methoxypiperidine78%*

*Yields estimated from analogous piperidin-4-ol reactions .

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation.

Key Reaction:

  • Oxidation to Ketone : Using strong oxidizing agents (e.g., KMnO₄ or CrO₃), the hydroxyl group is converted to a ketone, forming 1-(pyrimidin-5-yl)piperidin-4-one .

Table 2: Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperatureProductYield
KMnO₄H₂O/acetone0°C → RTPiperidin-4-one derivative65%*
CrO₃Acetic acid50°CPiperidin-4-one derivative70%*

*Reported yields for piperidin-4-ol analogs .

Nucleophilic Substitution

The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) when activated by electron-withdrawing groups.

Key Reaction:

  • Chlorine Displacement : In analogs like 1-(5-iodopyrimidin-4-yl)piperidin-4-ol, iodine acts as a leaving group for NAS with amines or thiols . For 1-(pyrimidin-5-yl)piperidin-4-ol, direct NAS is less favored due to the absence of strong electron-withdrawing substituents.

Table 3: NAS in Structural Analogs

SubstrateNucleophileConditionsProductYieldSource
1-(5-Iodopyrimidin-4-yl)piperidin-4-olPyrrolidineNaOtBu, 50°C1-(5-pyrrolidinylpyrimidin-4-yl)piperidin-4-ol90%

Reductive Transformations

The hydroxyl group can be reduced under specific conditions.

Key Reaction:

  • Deoxygenation : Treatment with LiAlH₄ or BH₃ reduces the hydroxyl group to a methylene group, yielding 1-(pyrimidin-5-yl)piperidine.

Table 4: Reduction Parameters

Reducing AgentSolventTemperatureProductYield
LiAlH₄THFRefluxPiperidine derivative60%*
BH₃·THFTHF0°C → RTPiperidine derivative55%*

*Data extrapolated from piperidin-4-ol reductions.

Coordination and Supramolecular Chemistry

The pyrimidine nitrogen atoms enable metal coordination and hydrogen bonding.

Key Interaction:

  • Metal Complexation : Pyrimidine nitrogens coordinate with transition metals (e.g., Pd, Pt) to form complexes, as seen in structurally related compounds .

  • Hydrogen Bonding : The hydroxyl group participates in hydrogen-bonding networks, influencing crystallinity and solubility .

Biological Activity and Pharmacological Relevance

Derivatives of this compound exhibit bioactivity:

  • Kinase Inhibition : Analogous compounds (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) show nanomolar PKB inhibition .

  • Antioxidant Properties : Pyrimidine-piperidine hybrids demonstrate radical-scavenging activity .

Scientific Research Applications

1-(Pyrimidin-5-yl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)piperidin-4-ol involves its interaction with various molecular targets. It may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For instance, piperidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-5-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrimidine moiety makes it a versatile scaffold for drug development and other applications .

Biological Activity

1-(Pyrimidin-5-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to contribute to its pharmacological properties. Its unique structure allows for interactions with various biological targets, making it a valuable molecule in drug discovery.

This compound primarily exerts its biological effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in signaling pathways, particularly protein kinases, which play crucial roles in cell proliferation and survival.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 Value (μM)
HeLa (cervical)4.3
A549 (lung)5.8
MDA-MB-231 (breast)6.2

These values suggest that the compound effectively inhibits cancer cell growth, with lower IC50 values indicating higher potency .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. Studies have reported its activity against various pathogens, indicating potential applications in treating infectious diseases. The mode of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways .

Study on Anticancer Efficacy

In a study published in MDPI, this compound was evaluated for its antiproliferative effects on human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, supporting its potential as an anticancer agent .

Study on Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of protein kinase B (Akt). It was found to selectively inhibit Akt activity, leading to reduced cell survival and proliferation in cancer models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability; however, metabolism studies indicate that modifications may be necessary to enhance stability and reduce clearance rates in vivo . Toxicological assessments have shown that while lower doses may promote beneficial effects, higher doses can lead to cytotoxicity and apoptosis in normal cells .

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